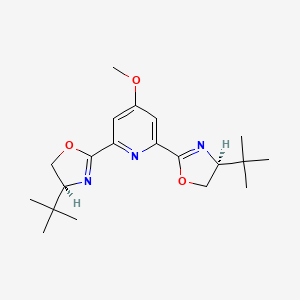
Benzofuran, 2-(4-chlorophenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a 4-chlorophenyl group and a methyl group at specific positions on the benzofuran ring gives this compound unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, starting with 4-chlorobenzoyl chloride and 2-methylphenol, the reaction proceeds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired benzofuran structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems might be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chlorophenyl)-5-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups like nitro, sulfonyl, or halogen groups.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-methylbenzofuran has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-(4-Chlorophenyl)-5-methylbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
2-Phenylbenzofuran: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)-5-methylbenzofuran: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Methylbenzofuran:
Uniqueness: The presence of both the 4-chlorophenyl and methyl groups in 2-(4-Chlorophenyl)-5-methylbenzofuran imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other benzofuran derivatives.
Propriétés
Numéro CAS |
183589-29-9 |
|---|---|
Formule moléculaire |
C15H11ClO |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-methyl-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |
Clé InChI |
BRGSXZHMPXXTFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
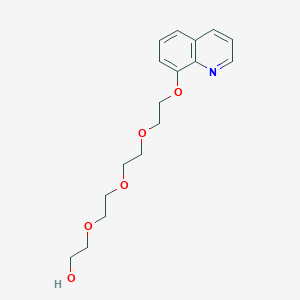
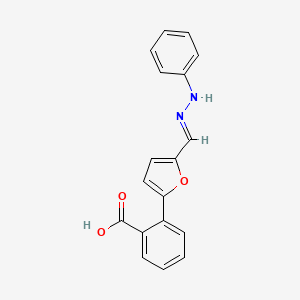
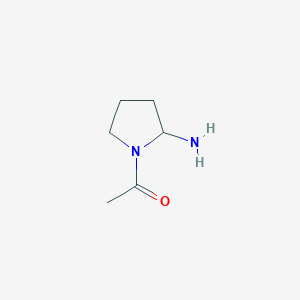

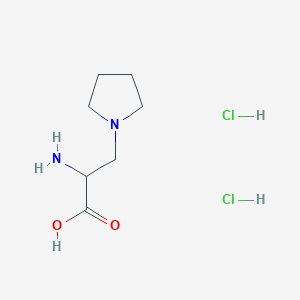
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
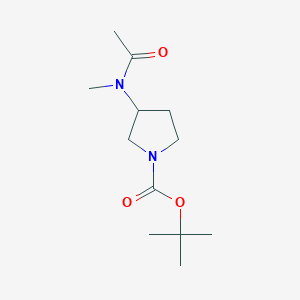
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)

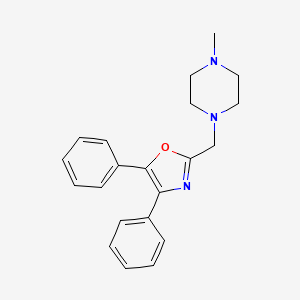
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
